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Compound of Interest

Compound Name:
(2E)-3,4,4-Trimethylpent-2-

enamide

CAS No.: 860546-40-3

Cat. No.: B2428607

Get Quote

Focus Compound: (2E)-3,4,4-Trimethylpent-2-
enamide
Executive Summary & Physicochemical Context
Compound Classification: (2E)-3,4,4-Trimethylpent-2-enamide is a sterically congested

-unsaturated primary amide. Structurally, it features a bulky tert-butyl group and a methyl group
at the

-position of the acrylamide scaffold.

Chemical Formula:

Molecular Weight: ~141.21 g/mol

Key Pharmacophore: The conjugated enamide system (
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) offers Michael acceptor reactivity, but the specific 3,4,4-trimethyl substitution pattern
introduces significant steric shielding, reducing electrophilicity and altering crystal packing
density compared to linear analogs.

Solubility Behavior Overview: Unlike simple acrylamides which are often water-soluble, the

lipophilic tert-butyl "tail" shifts the solubility profile significantly towards organic solvents. This

compound exhibits amphiphilic behavior with a bias towards polar aprotic and lower alcohol

solvents.

Solvent Class Predicted Solubility Mechanistic Driver

Water Low / Insoluble

Hydrophobic effect of t-butyl

group overrides amide H-

bonding.

Alcohols (MeOH, EtOH) High
Dual compatibility: H-bonding

(amide) + Alkyl affinity.

Polar Aprotic (DMSO, DMF) Very High
Dipole-dipole interactions

disrupt amide crystal lattice.

Non-Polar (Hexane) Low

High crystal lattice energy of

primary amide prevents

dissolution.

Theoretical Framework: Hansen Solubility Parameters
(HSP)
To scientifically select solvents for crystallization or synthesis, we utilize the Hansen Solubility

Parameter (

) system. The total solubility parameter (

) is decomposed into dispersion (

), polar (

), and hydrogen-bonding (

) forces.
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Estimated HSP Profile for (2E)-3,4,4-Trimethylpent-2-enamide:

(Dispersion): ~16.0 MPa

(Driven by the aliphatic t-butyl/methyl backbone).

(Polar): ~11.5 MPa

(Driven by the amide dipole).

(H-Bonding): ~12.0 MPa

(Primary amide donor/acceptor capacity).

Solvent Selection Logic: Solubility is maximized when the "interaction radius" (

) between solvent (1) and solute (2) is minimized:

Target Solvents: Ethanol (

), Acetone (

), and Ethyl Acetate (

) provide the closest vector match to the solute's profile.

Experimental Protocols (The "How-To")
Since specific literature data for this intermediate is sparse, the following self-validating

protocols are required to generate the definitive solubility curve.

A. Analytical Method Setup (HPLC-UV)
Before solubility testing, establish a robust quantification method.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase: Acetonitrile/Water (Isocratic 60:40). The high organic content is necessary to

elute the lipophilic t-butyl tail.

Detection Wavelength:210–220 nm.[1] The
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-unsaturated carbonyl system has a strong

transition in this region.

Validation: Ensure linearity (

) over the concentration range of 0.01 to 1.0 mg/mL.

B. Isothermal Saturation Method (Standard Protocol)
This method determines the equilibrium mole fraction solubility (

).

Preparation: Add excess (2E)-3,4,4-Trimethylpent-2-enamide solid to 10 mL of the target

solvent in a jacketed glass vessel.

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

).

Settling: Stop stirring and allow the suspension to settle for 2 hours (maintain temperature).

Sampling: Withdraw supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-

heated to

to prevent precipitation).

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

Replication: Repeat at temperatures from 278.15 K to 323.15 K in 5 K intervals.

C. Polythermal Method (Laser Monitoring)
For rapid profiling with limited material (approx. 200 mg).

Setup: Place a known mass of solute and solvent in a specialized vessel with a turbidity

probe or laser monitoring system.

Heating: Heat at a slow rate (0.1 K/min) until the laser transmittance hits 100% (dissolution

point).
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Cooling: Cool at 0.1 K/min until transmittance drops (nucleation point).

Data Point: The average of dissolution and nucleation temperatures is taken as the

saturation temperature (

) for that specific mass fraction.

Thermodynamic Modeling & Data Analysis
To ensure scientific integrity, experimental data must be fitted to thermodynamic models. This

validates the data quality; poor fitting (

) indicates experimental error (e.g., temperature fluctuation or impurity).

The Modified Apelblat Equation
This is the industry standard for correlating solubility with temperature for amides.

: Mole fraction solubility.

: Absolute temperature (Kelvin).

: Empirical model parameters derived via regression.

Interpretation:

Positive B value: Indicates exothermic dissolution (rare for this class).

Negative B value: Indicates endothermic dissolution (standard for amides; solubility

increases with T).

Dissolution Enthalpy (

)
Calculate the apparent enthalpy of solution using the Van't Hoff plot:

Expectation:

will be positive (endothermic). The breaking of the strong intermolecular amide hydrogen
bonds requires significant energy, which is why solubility drops sharply at lower
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temperatures.

Visualization of Workflow
The following diagram outlines the logical flow for determining and modeling the solubility

profile.
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Phase 1: Preparation

Phase 2: Experimentation

Phase 3: Data & Modeling

Synthesize/Purify
(2E)-3,4,4-Trimethylpent-2-enamide

Verify Purity
(DSC, NMR, HPLC >99%)

Select Solvents
(Based on HSP & Polarity)

Isothermal Saturation
(Shake Flask Method)

Filtration & Dilution
(0.22 µm PTFE)

HPLC-UV Quantification
(210 nm)

Generate x_exp vs T Curves

Fit to Apelblat & 
Van't Hoff Equations

Calculate 
ΔH_sol, ΔS_sol, ΔG_sol

Click to download full resolution via product page
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Caption: Systematic workflow for the determination and thermodynamic modeling of amide

solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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